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In the rapidly evolving landscape of cancer immunotherapy, novel agents that can overcome

resistance to existing treatments are of paramount importance. NX-1607, a first-in-class oral

inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B), has

emerged as a promising candidate. This guide provides a head-to-head comparison of NX-
1607 with other immunomodulatory drugs, including another CBL-B inhibitor in clinical

development and established immune checkpoint inhibitors, supported by available preclinical

and clinical data.

Executive Summary
NX-1607 is an orally bioavailable small molecule that targets CBL-B, a key negative regulator

of T-cell and Natural Killer (NK) cell activation.[1][2] By inhibiting CBL-B, NX-1607 enhances

anti-tumor immunity by promoting T-cell and NK-cell activity, reducing T-cell exhaustion, and

increasing cytokine production.[3][4] Currently in Phase 1a/1b clinical trials, NX-1607 has

demonstrated preliminary anti-tumor activity and a manageable safety profile in patients with

advanced malignancies.[5][6][7] This guide will compare NX-1607 to another clinical-stage

CBL-B inhibitor, HST-1011, as well as to the established immune checkpoint inhibitors targeting

PD-1 (Pembrolizumab) and CTLA-4 (Ipilimumab).
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CBL-B acts as an intracellular immune checkpoint by ubiquitinating key signaling proteins in

the T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, leading to their

degradation and the dampening of the immune response.[2][8] NX-1607's unique mechanism

involves locking CBL-B in an inactive conformation, thereby preventing this negative regulation

and lowering the threshold for T-cell and NK-cell activation.[9] This is distinct from traditional

immune checkpoint inhibitors that target cell surface proteins like PD-1 and CTLA-4.
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Head-to-Head Comparison: Quantitative Data
Direct comparison of clinical trial data is challenging due to differences in study design, patient

populations, and stages of development. The following tables summarize available data to

provide a comparative overview.

Table 1: Drug Characteristics and Development Status
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Feature NX-1607 HST-1011
Pembrolizuma
b (PD-1
Inhibitor)

Ipilimumab
(CTLA-4
Inhibitor)

Target
CBL-B E3

Ubiquitin Ligase

CBL-B E3

Ubiquitin Ligase

Programmed

Cell Death

Protein 1 (PD-1)

Cytotoxic T-

Lymphocyte-

Associated

Protein 4 (CTLA-

4)

Modality Small Molecule Small Molecule
Monoclonal

Antibody

Monoclonal

Antibody

Administration Oral Oral Intravenous Intravenous

Developer
Nurix

Therapeutics

HotSpot

Therapeutics
Merck & Co.

Bristol Myers

Squibb

Development

Phase
Phase 1a/1b Phase 1/2 Approved Approved

Clinical Trial ID NCT05107674 NCT05662397
Multiple (e.g.,

KEYNOTE-001)

Multiple (e.g.,

MDX010-20)

Table 2: Clinical Efficacy in Advanced Solid Tumors
(Phase 1 Data)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy
Endpoint

NX-1607
(NCT05107674)

HST-1011
(NCT05662397)

Pembrolizuma
b (KEYNOTE-
001)

Ipilimumab
(Chinese
Population
Study)

Patient

Population

Advanced

Malignancies

(Heavily

Pretreated)

Advanced Solid

Tumors

(Relapsed/Refra

ctory to anti-

PD(L)-1)

Advanced Solid

Tumors

Advanced Solid

Tumors

Objective

Response Rate

(ORR)

Data maturing;

confirmed partial

response in MSS

CRC.[6]

Initial signs of

clinical activity

observed.[10]

1 complete

response

(melanoma), 1

complete

response (Merkel

cell carcinoma),

3 partial

responses

(melanoma).[11]

[12]

0%[13]

Disease Control

Rate (DCR)

49.3% in 71

evaluable

patients.[6]

Encouraging

early clinical

profile.[10]

15 patients with

stable disease.

[11][12]

12%[13]

Key

Observations

Evidence of

monotherapy

anti-tumor

activity in heavily

pretreated

patients.[14]

Generally

manageable

safety profile,

with no dose-

limiting toxicities.

[10]

Durable

antitumor activity

observed in

multiple solid

tumors.[11][12]

Well-tolerated,

but limited

single-agent

efficacy in this

population.[13]

Note: The data presented are from early-phase trials and are not from direct comparative

studies. The patient populations and prior treatments may vary significantly.
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Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies for key clinical trials cited.

NX-1607: Phase 1a/1b Clinical Trial (NCT05107674)
Study Design: A first-in-human, multicenter, open-label, Phase 1a/1b dose-escalation and

expansion study.[5][7][15]

Objectives:

Phase 1a: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D) of NX-1607 as monotherapy and in combination with paclitaxel.[7]

Phase 1b: To evaluate the preliminary anti-tumor activity of NX-1607 at the RP2D in

specific tumor types.[7]

Patient Population: Adults with advanced solid tumors for whom standard therapy is not

available, no longer effective, or not appropriate.[5]

Treatment Regimen:

Phase 1a (Dose Escalation): NX-1607 administered orally once daily at doses ranging

from 5 to 100 mg.[7]

Phase 1b (Dose Expansion): NX-1607 administered at the RP2D.

Assessments: Safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and

preliminary efficacy (tumor response assessed by RECIST v1.1).[7]

HST-1011: Phase 1/2 Clinical Trial (NCT05662397)
Study Design: An open-label, Phase 1/2 study of HST-1011 as monotherapy and in

combination with cemiplimab (an anti-PD-1 antibody).[10][16]

Objectives: To evaluate the safety, tolerability, PK, PD, and preliminary anti-tumor activity of

HST-1011.
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Patient Population: Adult patients with advanced solid tumors that are relapsed on or

refractory to anti-PD(L)-1 or standard of care therapies.[16]

Treatment Regimen:

Phase 1 (Monotherapy Dose Escalation): Increasing doses of HST-1011 administered

twice-weekly.[10]

Phase 1 (Combination): HST-1011 in combination with cemiplimab.[16]

Assessments: Safety, PK, target engagement, PD, and initial signals of clinical activity.[10]

Pembrolizumab: Phase 1 Clinical Trial (KEYNOTE-001)
Study Design: A 3 + 3 dose-escalation study.[11][12]

Objectives: To evaluate the safety, MTD, anti-tumor activity, PK, and PD of pembrolizumab.

[11][12]

Patient Population: Patients with advanced solid tumors.[11][12]

Treatment Regimen: Pembrolizumab administered intravenously at 1, 3, or 10 mg/kg every 2

weeks, or an intrapatient dose escalation followed by 2 or 10 mg/kg every 3 weeks.[11][12]

Assessments: Safety, tumor response (RECIST v1.1), PK, and PD.[11][12]

Ipilimumab: Phase 1 Clinical Trial in a Chinese
Population

Study Design: A Phase 1 dose-escalation study.[13]

Objectives: To evaluate the safety, tolerability, and PK of ipilimumab in Chinese patients.[13]

Patient Population: Chinese patients with select advanced solid tumors.[13]

Treatment Regimen: Ipilimumab administered intravenously at 3 mg/kg or 10 mg/kg every 3

weeks for up to four doses (induction), followed by maintenance therapy every 12 weeks.[13]
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Assessments: Safety, PK, and best overall response.[13]

Conclusion and Future Directions
NX-1607 represents a novel, oral immunomodulatory agent with a distinct mechanism of action

that holds promise for patients with advanced cancers. Early clinical data suggest a favorable

safety profile and preliminary signs of efficacy, particularly a notable disease control rate in a

heavily pretreated population.

A direct comparison with other immunomodulatory drugs at this stage is preliminary. While the

other CBL-B inhibitor, HST-1011, is also in early clinical development, more data is needed for

a meaningful comparison. Against established checkpoint inhibitors like pembrolizumab and

ipilimumab, NX-1607 offers the advantage of oral administration and a novel mechanism that

may be effective in tumors resistant to PD-1/CTLA-4 blockade.

Future research should focus on the continued clinical development of NX-1607, including

identifying predictive biomarkers for patient selection and exploring its potential in combination

with other anti-cancer therapies. The ongoing Phase 1b expansion cohorts will provide more

robust data on its efficacy across various tumor types and further elucidate its role in the

evolving landscape of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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